N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide
CAS No.:
Cat. No.: VC16441125
Molecular Formula: C13H13FN4O4S
Molecular Weight: 340.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13FN4O4S |
|---|---|
| Molecular Weight | 340.33 g/mol |
| IUPAC Name | N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C13H13FN4O4S/c1-17-10-3-2-9(14)8-11(10)18(23(17,20)21)7-6-15-13(19)12-4-5-16-22-12/h2-5,8H,6-7H2,1H3,(H,15,19) |
| Standard InChI Key | SNBKNRHZUSTOFK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=NO3 |
Introduction
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound with a molecular formula of C13H13FN4O4S and a molecular weight of 340.33 g/mol . This compound features a unique structure that includes a fluorinated benzo[c] thiadiazole core linked to an isoxazole ring, which contributes to its potential biological activity and chemical reactivity.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, including the formation of the benzo[c] thiadiazole core, introduction of the fluoro and methyl groups, and attachment of the ethyl and isoxazole-5-carboxamide groups. The specific conditions for each step, such as temperature and solvent choice, are crucial for maximizing yield and purity.
Biological Activity and Potential Applications
While specific biological activity data for N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c] thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide is limited, compounds with similar structures have shown potential in medicinal chemistry. The presence of the fluorine atom and the dioxido group suggests potential applications in fields such as pharmacology, particularly for treating conditions where such functional groups are beneficial.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume